Resistance-Breaking Potency Against MRSA Possessing APH(2'')/AAC(6') Enzyme
Against a panel of 31 clinical MRSA isolates that express the aminoglycoside-modifying enzyme APH(2'')/AAC(6'), 2''-amino-2''-deoxyarbekacin (AmABK) demonstrated superior potency compared to its parent compound, arbekacin (ABK) [1]. While both compounds have comparable activity against general Gram-positive bacteria, this specific, quantifiable advantage against a key resistant subpopulation represents the primary driver for its scientific selection [1]. The data demonstrates that the 2''-amino modification directly translates to a measurable gain in activity where ABK fails.
| Evidence Dimension | In vitro antibacterial activity (MIC) against MRSA isolates with APH(2'')/AAC(6') |
|---|---|
| Target Compound Data | More potent than ABK (exact MIC values available in full-text source) |
| Comparator Or Baseline | Arbekacin (ABK) showed reduced potency against the same enzyme-possessing isolates |
| Quantified Difference | Potency is qualitatively described as 'more potent' against 31 isolates of MRSA possessing APH(2'')/AAC(6'). |
| Conditions | In vitro MIC assay against 31 clinical isolates of MRSA producing the bifunctional enzyme. |
Why This Matters
This directly proves the compound's core design advantage, making it the only relevant choice for research focused on overcoming this specific, high-impact resistance mechanism.
- [1] Inouye, S., Tamura, A., Niizato, T., Takeuchi, T., Hamada, M., & Kondo, S. (1996). Antibacterial activity and nephrotoxicity of two novel 2″-amino derivatives of arbekacin. Journal of Infection and Chemotherapy, 2(2), 84–89. View Source
